molecular formula C36H45N5O5S2 B15191577 Carbamic acid, (2-hydroxy-4-((3-methyl-2-(((2-(1-methylethyl)-4-thiazolyl)acetyl)amino)-1-oxobutyl)amino)-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester, (1S-(1R*,2R*,4R*(R*)))- CAS No. 165315-23-1

Carbamic acid, (2-hydroxy-4-((3-methyl-2-(((2-(1-methylethyl)-4-thiazolyl)acetyl)amino)-1-oxobutyl)amino)-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester, (1S-(1R*,2R*,4R*(R*)))-

Cat. No.: B15191577
CAS No.: 165315-23-1
M. Wt: 691.9 g/mol
InChI Key: LCUVJTNVNMLLCZ-UDRKEFQJSA-N
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Description

Carbamic acid, (2-hydroxy-4-((3-methyl-2-(((2-(1-methylethyl)-4-thiazolyl)acetyl)amino)-1-oxobutyl)amino)-5-phenyl-1-(phenylmethyl)pentyl)-, 5-thiazolylmethyl ester, (1S-(1R*,2R*,4R*(R*)))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, thiazole, and phenyl groups

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the carbamic acid group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural features Similar compounds include other carbamic acid derivatives and thiazole-containing molecules

Properties

CAS No.

165315-23-1

Molecular Formula

C36H45N5O5S2

Molecular Weight

691.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[2-(2-propan-2-yl-1,3-thiazol-4-yl)acetyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C36H45N5O5S2/c1-23(2)33(41-32(43)18-28-21-47-35(39-28)24(3)4)34(44)38-27(15-25-11-7-5-8-12-25)17-31(42)30(16-26-13-9-6-10-14-26)40-36(45)46-20-29-19-37-22-48-29/h5-14,19,21-24,27,30-31,33,42H,15-18,20H2,1-4H3,(H,38,44)(H,40,45)(H,41,43)/t27-,30-,31-,33-/m0/s1

InChI Key

LCUVJTNVNMLLCZ-UDRKEFQJSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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